N-联苯基-2-氯乙酰胺

描述

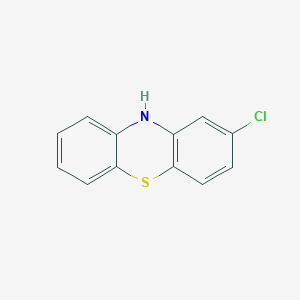

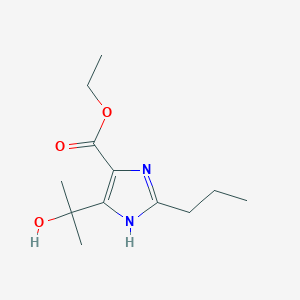

N-Biphenyl-2-yl-2-chloro-acetamide is a compound with significant interest in the field of organic chemistry due to its unique structure and potential applications. While specific studies directly on N-Biphenyl-2-yl-2-chloro-acetamide are scarce, related compounds have been extensively studied, providing insights into the properties and synthesis of acetamide derivatives.

Synthesis Analysis

The synthesis of N-Biphenyl-2-yl-2-chloro-acetamide and similar compounds often involves reactions that introduce the chloro-acetamide group to a biphenyl structure. For instance, the synthesis of related acetamides can be achieved through reactions involving chloro-aniline precursors with acetyl chloride or chloroacetyl chloride in the presence of a base, such as sodium hydroxide or pyridine (Zhou & Shu, 2002).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including N-Biphenyl-2-yl-2-chloro-acetamide, is characterized by intermolecular and intramolecular hydrogen bonding, contributing to their stability and reactivity. X-ray crystallography studies reveal that these compounds often crystallize with specific motifs, such as the S(6) ring pattern, facilitated by N-H...O hydrogen bonding (Jansukra et al., 2021).

科学研究应用

Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

Several biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry, as a large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

-

Phenoxy Acetamide and Its Derivatives

- Field : Medicinal Chemistry

- Application : Phenoxy acetamide and its derivatives (such as chalcone, indole, and quinoline) are considered potential therapeutic candidates . They are used in the synthesis of new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made .

- Methods : Various chemical techniques and computational chemistry applications are used to study the utilization of these drugs and their biological effects .

- Results : This research may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .

-

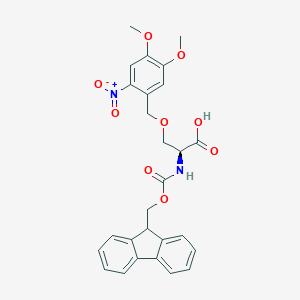

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives

- Field : Anti-tubercular Drug Design

- Application : These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized .

- Results : Among the tested compounds, five compounds showed significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . These compounds were found to be non-toxic to human cells .

- Phenoxy Acetamide and Its Derivatives

- Field : Medicinal Chemistry

- Application : Phenoxy acetamide and its derivatives (such as chalcone, indole, and quinoline) are considered potential therapeutic candidates . They are used in the synthesis of new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made .

- Methods : Various chemical techniques and computational chemistry applications are used to study the utilization of these drugs and their biological effects .

属性

IUPAC Name |

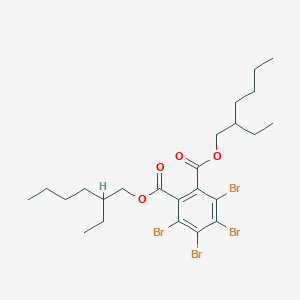

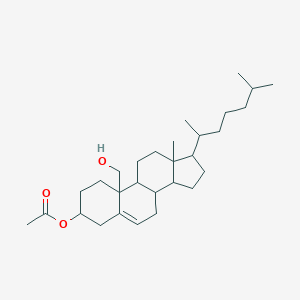

2-chloro-N-(2-phenylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-10-14(17)16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDDKTKNLZLTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360581 | |

| Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Biphenyl-2-yl-2-chloro-acetamide | |

CAS RN |

23088-28-0 | |

| Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)